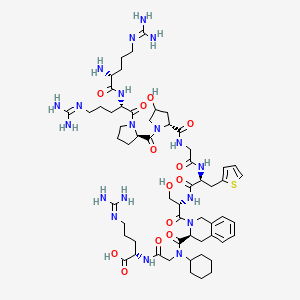

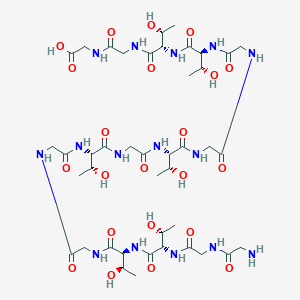

H-Gly-Gly-Thr-Thr-Gly-Gly-Thr-Gly-Thr-Gly-Gly-Thr-Thr-Gly-Gly-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GS-522 est un inhibiteur puissant de la thrombine, composé d'un oligodeoxynucléotide. Il s'agit d'un 15-mère avec la séquence 5′-GGTTGGTGTGGTTGG-3′, qui lui permet de se lier spécifiquement à l'exosite I de la thrombine . Ce composé a montré un potentiel significatif dans diverses applications de recherche scientifique, en particulier dans le domaine des maladies cardiovasculaires.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : GS-522 est synthétisé à l'aide de techniques de synthèse en phase solide. La synthèse implique l'ajout étape par étape de nucléotides à une chaîne croissante, qui est ancrée à un support solide. Le processus comprend des étapes de déprotection et de couplage, suivies d'une purification par chromatographie liquide haute performance (HPLC) .

Méthodes de production industrielle : La production industrielle de GS-522 implique une synthèse en phase solide à grande échelle, assurant une pureté et un rendement élevés. Le processus est optimisé pour minimiser les impuretés et maximiser l'efficacité de la synthèse .

Analyse Des Réactions Chimiques

Types de réactions : GS-522 subit principalement des réactions d'hydrolyse, en particulier catalysées par les exonucléases. Il est relativement stable dans le sérum par rapport à d'autres séquences sans structures tertiaires définies .

Réactifs et conditions courants : La stabilité de GS-522 dans le plasma et le sérum est influencée par son interaction avec la prothrombine. Le processus de dégradation implique une hydrolyse catalysée par une 3′-exonucléase .

Principaux produits formés : Les principaux produits formés par l'hydrolyse de GS-522 sont des fragments d'oligonucléotides plus courts, résultant du clivage de la chaîne principale phosphodiester .

Applications De Recherche Scientifique

GS-522 a été largement étudié pour son potentiel dans diverses applications de recherche scientifique :

5. Mécanisme d'action

GS-522 exerce ses effets en se liant spécifiquement à l'exosite I de la thrombine, inhibant ainsi son activité. La liaison de GS-522 à la thrombine empêche le clivage du fibrinogène en fibrine, inhibant ainsi la formation de caillots sanguins . La cible moléculaire de GS-522 est la thrombine, et la voie impliquée est l'inhibition de la cascade de coagulation .

Composés similaires :

HD22(29) : Un autre aptamère d'ADN qui se lie à la thrombine avec une forte affinité.

TBA29 : Un aptamère connu pour se lier à la thrombine, avec une séquence et une structure différentes.

Unicité de GS-522 : GS-522 est unique en raison de sa séquence et de sa structure spécifiques, qui confèrent une grande stabilité et une forte affinité de liaison à la thrombine. Sa capacité à former des complexes stables avec la thrombine en fait un outil précieux dans les applications de recherche et thérapeutiques .

Mécanisme D'action

GS-522 exerts its effects by binding specifically to thrombin exosite I, inhibiting its activity. The binding of GS-522 to thrombin prevents the cleavage of fibrinogen to fibrin, thereby inhibiting the formation of blood clots . The molecular target of GS-522 is thrombin, and the pathway involved is the inhibition of the coagulation cascade .

Comparaison Avec Des Composés Similaires

HD22(29): Another DNA aptamer that binds to thrombin with high affinity.

TBA29: A well-known thrombin-binding aptamer with a different sequence and structure.

Uniqueness of GS-522: GS-522 is unique due to its specific sequence and structure, which confer high stability and binding affinity to thrombin. Its ability to form stable complexes with thrombin makes it a valuable tool in both research and therapeutic applications .

Propriétés

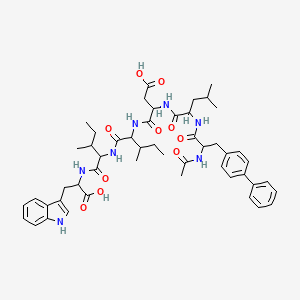

Formule moléculaire |

C42H71N15O22 |

|---|---|

Poids moléculaire |

1138.1 g/mol |

Nom IUPAC |

2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[2-[[2-[[(2S,3R)-2-[[2-[[(2S,3R)-2-[[2-[[2-[[(2S,3R)-2-[[(2S,3R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C42H71N15O22/c1-16(58)31(37(74)48-8-23(65)46-13-28(70)55-36(21(6)63)42(79)57-34(19(4)61)40(77)50-10-25(67)47-15-30(72)73)53-29(71)14-51-38(75)32(17(2)59)52-27(69)12-45-24(66)9-49-39(76)33(18(3)60)56-41(78)35(20(5)62)54-26(68)11-44-22(64)7-43/h16-21,31-36,58-63H,7-15,43H2,1-6H3,(H,44,64)(H,45,66)(H,46,65)(H,47,67)(H,48,74)(H,49,76)(H,50,77)(H,51,75)(H,52,69)(H,53,71)(H,54,68)(H,55,70)(H,56,78)(H,57,79)(H,72,73)/t16-,17-,18-,19-,20-,21-,31+,32+,33+,34+,35+,36+/m1/s1 |

Clé InChI |

QHRKUKVLFJBEQL-CPVSMZBNSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)CN)O |

SMILES canonique |

CC(C(C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)CN)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-[[2-[2-(5-amino-6-methyloxan-2-yl)oxypropyl]-1,3,6-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]pyrrolidine-2,4-dione](/img/structure/B10837686.png)

![disodium;5-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B10837692.png)

![2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide](/img/structure/B10837700.png)

![[(5S,11S,14S)-11-(3-Guanidino-propyl)-14-isopropyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaaza-bicyclo[15.3.1]henicosa-1(20),17(21),18-trien-5-yl]-acetic acid](/img/structure/B10837723.png)

![4-ethoxy-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridin-2-amine](/img/structure/B10837730.png)

![5-hydroxy-6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine-2-carboxylic acid](/img/structure/B10837732.png)

![18-[2-(dimethylamino)ethyl]-12,14-diazapentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),2(11),3(8),5,13,15-hexaene-7,17,19-trione;hydrochloride](/img/structure/B10837747.png)

![1-[8-[(E)-3-(4-nitrophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-3-yl]propan-1-one](/img/structure/B10837750.png)

![1-[(3S)-5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B10837762.png)

![13,16,19,22-Tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837776.png)